1-amino-N-cyclopentylcyclopentane-1-carboxamide 1-amino-N-cyclopentylcyclopentane-1-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15774389
InChI: InChI=1S/C11H20N2O/c12-11(7-3-4-8-11)10(14)13-9-5-1-2-6-9/h9H,1-8,12H2,(H,13,14)
SMILES:
Molecular Formula: C11H20N2O
Molecular Weight: 196.29 g/mol

1-amino-N-cyclopentylcyclopentane-1-carboxamide

CAS No.:

Cat. No.: VC15774389

Molecular Formula: C11H20N2O

Molecular Weight: 196.29 g/mol

* For research use only. Not for human or veterinary use.

1-amino-N-cyclopentylcyclopentane-1-carboxamide -

Specification

Molecular Formula C11H20N2O
Molecular Weight 196.29 g/mol
IUPAC Name 1-amino-N-cyclopentylcyclopentane-1-carboxamide
Standard InChI InChI=1S/C11H20N2O/c12-11(7-3-4-8-11)10(14)13-9-5-1-2-6-9/h9H,1-8,12H2,(H,13,14)
Standard InChI Key CUTNUPNBCXWWQW-UHFFFAOYSA-N
Canonical SMILES C1CCC(C1)NC(=O)C2(CCCC2)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-amino-N-cyclopentylcyclopentane-1-carboxamide, reflects its bicyclic structure. The cyclopentane ring is functionalized at the 1-position with an amino group (NH2-\text{NH}_2) and a carboxamide group (CONH-C5H9-\text{CONH-C}_5\text{H}_9), where the amide nitrogen is bonded to a cyclopentyl substituent. This arrangement introduces steric hindrance and conformational rigidity, which may influence its reactivity and biological interactions.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC11H20N2O\text{C}_{11}\text{H}_{20}\text{N}_2\text{O}
Molecular Weight196.29 g/mol
IUPAC Name1-amino-N-cyclopentylcyclopentane-1-carboxamide
Canonical SMILESC1CCC(C1)NC(=O)C2(CCCC2)N
InChI KeyCUTNUPNBCXWWQW-UHFFFAOYSA-N

Spectroscopic Characterization

Infrared (IR) spectroscopy of related carboxamides reveals characteristic absorption bands for the amide carbonyl (1700cm1\sim 1700 \, \text{cm}^{-1}) and N-H stretches (3300cm1\sim 3300 \, \text{cm}^{-1}) . Nuclear magnetic resonance (NMR) data for analogous compounds show distinct signals for cyclopentyl protons (δ1.52.5ppm\delta \, 1.5–2.5 \, \text{ppm}) and amide protons (δ6.57.5ppm\delta \, 6.5–7.5 \, \text{ppm}). Mass spectrometry typically displays a molecular ion peak at m/z=196m/z = 196, consistent with its molecular weight.

Synthesis and Optimization

Synthetic Routes

The synthesis of 1-amino-N-cyclopentylcyclopentane-1-carboxamide can be achieved via two primary pathways:

Route 1: Direct Amination-Carboxamidation

  • Cyclopentane Activation: Cyclopentane-1-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl2\text{SOCl}_2).

  • Amide Coupling: The acid chloride reacts with cyclopentylamine in the presence of a base (e.g., triethylamine) to form the carboxamide.

  • Amino Group Introduction: The ketone intermediate undergoes reductive amination with ammonia and sodium cyanoborohydride (NaBH3CN\text{NaBH}_3\text{CN}) to yield the final product.

Route 2: Cyclization of Prefunctionalized Precursors
A patent-derived method for structurally similar compounds involves refluxing cyclopentane dicarboxylic anhydride with hydrazine hydrate (N2H4H2O\text{N}_2\text{H}_4 \cdot \text{H}_2\text{O}) in methanol, followed by solvent removal and purification . While this method is optimized for dicarboximides, it suggests potential adaptability for monocyclic carboxamides through selective reagent tuning.

Comparative Analysis with Structural Analogs

Table 2: Key Analogous Compounds

Compound NameMolecular FormulaStructural Variation
1-Amino-N,N-dimethylcyclopentane-1-carboxamideC9H18N2O\text{C}_9\text{H}_{18}\text{N}_2\text{O}Dimethylamide substitution
2-(Aminomethyl)-N-cyclopentylcyclopentane-1-carboxamideC12H22N2O\text{C}_{12}\text{H}_{22}\text{N}_2\text{O}Aminomethyl side chain
N-Amino-1,2-cyclopentane dicarboximideC7H10N2O2\text{C}_7\text{H}_{10}\text{N}_2\text{O}_2Dicarboximide fused ring system
  • Dimethylamide Derivative: Increased lipophilicity enhances blood-brain barrier permeability but reduces aqueous solubility.

  • Dicarboximide Analog: Patent applications highlight its utility as a gliclazide precursor, underscoring the pharmacophoric importance of cyclopentane-carboxamide motifs .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound’s bifunctional architecture positions it as a versatile intermediate for:

  • Peptidomimetics: Scaffold for designing protease-resistant peptide analogs.

  • Small-Molecule Libraries: Diversification via amide alkylation or Suzuki-Miyaura coupling.

Materials Science

  • Polymer Crosslinkers: Carboxamide groups participate in hydrogen-bonded networks, enhancing thermoplastic elasticity.

  • Coordination Chemistry: Potential ligand for transition metals (e.g., Cu2+^{2+}) in catalytic systems.

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